molecular formula C16H16FN5 B2518103 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380168-72-7

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2518103
CAS No.: 2380168-72-7
M. Wt: 297.337
InChI Key: RCXFTNSRXGAQAZ-UHFFFAOYSA-N
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Description

1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azetidine ring and the pyrimidine moiety further enhances its chemical versatility and potential for various scientific applications.

Preparation Methods

The synthesis of 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the azetidine and pyrimidine groups. Common reagents used in these reactions include fluorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazole or pyrimidine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or halides. .

Scientific Research Applications

1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5/c1-2-12-15(17)16(19-9-18-12)21-7-11(8-21)22-10-20-13-5-3-4-6-14(13)22/h3-6,9-11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFTNSRXGAQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC(C2)N3C=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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